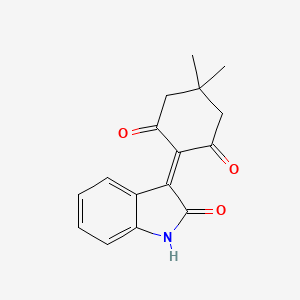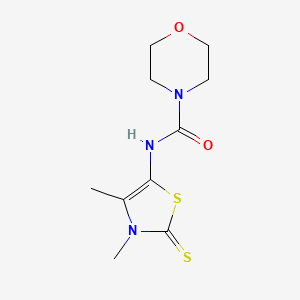![molecular formula C19H23FN2O2 B6030419 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol, also known as Lasmiditan, is a novel drug that has been developed for the treatment of migraines. It is a selective serotonin 5-HT1F receptor agonist, which means that it works by activating specific receptors in the brain to reduce the symptoms of migraines. The drug has shown promising results in clinical trials and has been approved for use in the United States and Europe.
Mécanisme D'action
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol works by selectively activating the 5-HT1F receptor in the brain. This receptor is involved in the regulation of pain and inflammation, and its activation leads to a decrease in the release of pro-inflammatory neuropeptides. By reducing inflammation and pain, this compound is able to alleviate the symptoms of migraines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. These include a reduction in inflammation and pain, as well as an increase in blood flow to the brain. In addition, this compound has been found to have a minimal effect on blood pressure and heart rate, making it a safe option for patients with cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol for lab experiments is that it has a well-defined mechanism of action and a favorable safety profile. This makes it a useful tool for studying the role of the 5-HT1F receptor in pain and inflammation. However, one limitation of this compound is that it is a relatively new drug, and there is still much to be learned about its long-term effects and potential interactions with other drugs.
Orientations Futures
There are several potential future directions for research on 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol. One area of interest is the development of more targeted therapies for migraines, based on a better understanding of the underlying mechanisms of the disease. Another potential direction is the investigation of this compound's effects on other conditions that involve pain and inflammation, such as arthritis and neuropathic pain. Finally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in patients with comorbidities.
Méthodes De Synthèse
The synthesis of 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol involves several steps, starting with the reaction of 4-methoxyphenol with 4-fluoroaniline to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol has been extensively studied in preclinical and clinical trials for the treatment of migraines. The drug has been shown to be effective in reducing the severity and duration of migraines, as well as improving quality of life for patients. In addition, this compound has been found to have a favorable safety profile, with few side effects reported in clinical trials.
Propriétés
IUPAC Name |
2-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-24-18-8-9-19(23)14(11-18)12-22-10-2-3-17(13-22)21-16-6-4-15(20)5-7-16/h4-9,11,17,21,23H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRCOPVDSESEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)


![methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)
![2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)